7-Chloro-2,8-dimethylquinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3 |
InChI Key |
MSTPJEONJXXOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2C)Cl)N |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 7 Chloro 2,8 Dimethylquinolin 5 Amine
Advanced Spectroscopic Techniques for Quinoline (B57606) Amines
The analysis of quinoline amines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, employs a suite of sophisticated spectroscopic methods. Each technique offers unique insights into the molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, their proximity, and their bonding relationships.
Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 7-Chloro-2,8-dimethylquinolin-5-amine. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring system, the protons of the two methyl groups, and the protons of the amine group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the amine and methyl groups. The protons of the two methyl groups at positions 2 and 8 would likely appear as sharp singlets in the upfield region of the spectrum. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.0-7.5 | Doublet |
| H-4 | ~7.8-8.2 | Doublet |
| H-6 | ~6.8-7.2 | Singlet |
| 2-CH₃ | ~2.4-2.7 | Singlet |
| 8-CH₃ | ~2.3-2.6 | Singlet |
| 5-NH₂ | ~4.5-5.5 | Broad Singlet |
Note: This table is predictive and not based on experimental data.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the quinoline ring would be particularly informative, reflecting the influence of the various substituents. For instance, the carbon atom bonded to the chlorine (C-7) would be significantly affected, as would the carbons bearing the methyl (C-2, C-8) and amine (C-5) groups.
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~158-162 |
| C-3 | ~120-124 |
| C-4 | ~135-139 |
| C-4a | ~145-149 |
| C-5 | ~140-144 |
| C-6 | ~115-119 |
| C-7 | ~130-134 |
| C-8 | ~125-129 |
| C-8a | ~148-152 |
| 2-CH₃ | ~23-27 |
| 8-CH₃ | ~15-19 |
Note: This table is predictive and not based on experimental data.
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the connectivity of the protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups would be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, which would be useful for characterizing the quinoline core.
Hypothetical IR and Raman Data for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| C=C/C=N Ring Stretch | 1400-1600 | Strong |
| C-Cl Stretch | < 800 | Moderate |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation would likely involve the loss of a methyl group to form a stable quinolinium ion, or other characteristic cleavages of the quinoline ring system.
Hypothetical Mass Spectrometry Data for this compound:
| Ion | m/z (mass-to-charge ratio) | Significance |
| [M]⁺ | 206/208 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-CH₃]⁺ | 191/193 | Loss of a methyl group |
| [M-Cl]⁺ | 171 | Loss of a chlorine atom |
Note: This table is predictive and not based on experimental data.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization
The electronic absorption spectrum of a molecule, determined by UV-Vis spectroscopy, provides insights into its chromophoric system, which is the part of the molecule responsible for absorbing light. For this compound, the quinoline ring system, with its conjugated π-electrons, constitutes the primary chromophore. The substituents—a chloro group, two methyl groups, and an amino group—would be expected to modulate the absorption maxima (λmax) and the intensity of the absorption bands.
The amino group (-NH2) at the 5-position is a strong auxochrome, a group that, when attached to a chromophore, alters the λmax and the molar absorptivity (ε). Typically, an amino group causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to the extension of the conjugated system by its lone pair of electrons. The chloro group at the 7-position and the methyl groups at the 2- and 8-positions would also influence the electronic transitions, though generally to a lesser extent than the amino group.
In a typical UV-Vis spectrum of a substituted quinoline, one would expect to observe multiple absorption bands corresponding to π → π* and n → π* transitions. The solvent used for analysis can also influence the spectrum by stabilizing the ground or excited states to different extents. For instance, studies on similar quinoline derivatives have been conducted in solvents like water and ethanol (B145695) to observe these effects researchgate.net.
Without experimental data, a precise data table for this compound cannot be generated. However, for a related compound, 2-chloro-3-methylquinoline , UV-Vis spectra were recorded in the range of 200–400 nm, which is the typical region for observing the electronic transitions in such aromatic systems researchgate.net.
Computational Investigations of 7 Chloro 2,8 Dimethylquinolin 5 Amine
Theoretical Studies on Reaction Mechanisms Involving 2,8-dimethylquinolin-5-amine (B8790681) and its Derivatives
The synthesis of quinoline (B57606) scaffolds is a cornerstone of medicinal and materials chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of quinoline derivatives. nih.govnih.gov These theoretical studies provide deep insights into the kinetic and thermodynamic stability of reactants, intermediates, and products, and help in understanding reaction pathways at a molecular level. nih.govnih.gov
For instance, the synthesis of various quinoline derivatives often involves cyclization and condensation reactions. nih.gov Theoretical calculations using methods like B3LYP with a basis set such as 6-31G'(d,p) are employed to model these reaction pathways. nih.govrsc.org Such studies can predict the most likely mechanism by comparing the energy barriers of different potential routes. For example, in the synthesis of related quinoline structures, DFT calculations have been used to investigate the acid-amine cross-coupling reactions that are often a key step. nih.gov
A common approach in these theoretical investigations is the optimization of the geometry of all species involved in the reaction, including transition states. nih.gov The calculation of vibrational frequencies is then performed to confirm the nature of the stationary points (as minima or transition states) and to derive thermodynamic quantities like Gibbs free energy. This allows for the construction of a detailed potential energy surface for the reaction, which is crucial for understanding the feasibility and selectivity of the synthesis.
While no specific studies on the reaction mechanism for the formation of 7-Chloro-2,8-dimethylquinolin-5-amine are available, the synthesis of the parent compound, 2,8-dimethylquinolin-5-amine, has been described. The general principles of quinoline synthesis, such as the Skraup-Doebner-von Miller reaction or Friedländer synthesis, are often computationally modeled to understand the role of substituents on the reaction outcome. These models can predict how the presence of chloro and methyl groups at specific positions on the quinoline ring would influence the electronic structure and, consequently, the reaction mechanism and yield.
Computational Approaches for Predicting Molecular Interactions
Understanding how a molecule interacts with biological targets is fundamental for drug discovery and development. Computational methods, especially molecular docking and molecular dynamics (MD) simulations, are powerful techniques used to predict and analyze these interactions for quinoline derivatives. arabjchem.org
Molecular docking studies are frequently used to predict the binding orientation and affinity of a ligand within the active site of a protein. arabjchem.org For various quinoline derivatives, docking has been employed to investigate their potential as antibacterial, antifungal, or anticancer agents. nih.govresearchgate.net For example, in a study of novel quinoline-based thiosemicarbazide (B42300) derivatives, DFT was used to optimize the ligand structures before docking them into the active site of a target protein to assess their antimicrobial potential. nih.gov
These studies typically involve the following steps:
Preparation of the Ligand and Receptor: The 3D structure of the quinoline derivative (the ligand) is generated and its geometry is optimized, often using DFT methods like B3LYP/6-31+G(d,p). nih.gov The 3D structure of the biological target (the receptor, e.g., an enzyme or DNA) is obtained from a protein data bank.
Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various possible conformations and orientations.
Scoring and Analysis: The different poses are then "scored" based on a function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.
For example, a study on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles used molecular docking to identify potential anti-inflammatory lead compounds by studying their binding to the p38 mitogen-activated protein kinase (MAPK) catalytic site. researchgate.net
The insights gained from these computational approaches are invaluable for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. This knowledge can then guide the design of new, more potent and selective quinoline-based therapeutic agents.
Below are illustrative data tables that one might expect to find in computational studies of quinoline derivatives.
Table 1: Theoretical Physicochemical Properties of a Quinoline Derivative (Illustrative Example)
| Parameter | Value | Method |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d,p) |
| Energy Gap (HOMO-LUMO) | 4.6 eV | DFT/B3LYP/6-31G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d,p) |
| Chemical Hardness | 2.3 eV | Calculated |
| Chemical Potential | -3.5 eV | Calculated |
| Electrophilicity Index | 2.68 eV | Calculated |
Table 2: Molecular Docking Results for a Quinoline Derivative with a Target Protein (Illustrative Example)
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR23, LYS45, PHE89 |
| Hydrogen Bond Interactions | LYS45 (2.8 Å) |
| Hydrophobic Interactions | PHE89, ALA102 |
Structure Activity Relationship Studies of 7 Chloro 2,8 Dimethylquinolin 5 Amine Derivatives
Principles of Structure-Activity Relationship (SAR) Analysis in Heterocyclic Compounds
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org The primary goal of SAR studies is to identify the specific structural features, known as pharmacophores, that are responsible for a compound's biological effects. gardp.org This understanding allows medicinal chemists to strategically modify a lead compound to optimize its activity, selectivity, and pharmacokinetic properties. gardp.org
In the context of heterocyclic compounds, such as quinoline (B57606) derivatives, SAR analysis focuses on several key aspects:
Substituent Effects : The type, position, and orientation of substituents on the heterocyclic core profoundly influence the molecule's electronic distribution, steric profile, and lipophilicity. wikipedia.org These modifications can dramatically alter how the molecule interacts with its biological target.
Functional Group Interactions : Specific functional groups can engage in key interactions such as hydrogen bonding, ionic bonding, and hydrophobic interactions with a biological receptor. researchgate.net Identifying and optimizing these interactions is a central goal of SAR. researchgate.net
Conformational Analysis : The three-dimensional shape of a molecule and its ability to adopt different conformations can be critical for fitting into a receptor's binding site.
By systematically altering the structure of a heterocyclic compound and evaluating the corresponding changes in activity, researchers can build a comprehensive SAR model. gardp.org This model then guides the design of new analogues with improved therapeutic potential. nih.govresearchgate.net
Influence of Substituent Effects on the Electronic and Steric Properties of the Quinoline Core
The quinoline nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents. orientjchem.org The unique chemical structure and the flexibility of adding different groups around the core make it a privileged structure for drug discovery. orientjchem.org
Impact of Chloro Substitution at Position 7 on Molecular Characteristics
The presence of a chlorine atom at the C-7 position of the quinoline ring has a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, like chlorine, are electron-withdrawing groups, which can influence the electronic distribution within the aromatic system. wikipedia.orgresearchgate.net
Research on various 7-chloroquinoline (B30040) derivatives has highlighted the importance of this substitution. semanticscholar.orgnih.govnih.govmdpi.com For instance, in a series of 4-aminoquinoline (B48711) derivatives, the 7-chloro substitution was found to be a key feature in compounds with antiproliferative activity. nih.govnih.gov The electron-withdrawing nature of the chlorine atom can enhance the ability of the quinoline ring to participate in π-π stacking interactions, which are often crucial for binding to biological targets. mdpi.com
Furthermore, studies on 7-chloro-4-substituted-quinolines have shown that the chloro group influences the crystallization mechanisms of these compounds. rsc.org In some cases, the presence of a halogen at the C-7 position is considered important for inhibitory activity against certain biological targets. acs.org However, it has also been noted that the presence of the chlorine atom can decrease the antioxidant capacity contribution of the molecule by acting as an electron-withdrawing group. researchgate.net
Role of Methyl Groups at Positions 2 and 8 on Reactivity and Interactions
Methyl groups, while seemingly simple, can play a crucial role in modulating the properties of a quinoline derivative. Being electron-donating groups, they can influence the electronic nature of the quinoline ring. Their primary impact, however, is often steric.
A methyl group at the 2-position of the quinoline ring can have a significant effect on the molecule's reactivity and interactions. For example, placing a methyl group near the nitrogen atom of the heterocycle has been shown to have a detrimental effect on the product yield in certain hydrogenation reactions. acs.org The steric bulk of the methyl group can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a catalytic site. Studies on azo-polymers containing a 2-methylquinoline (B7769805) moiety have shown that the presence of this methyl group influences the optical properties and photoisomerization rates of the polymers. researchgate.net
The table below summarizes the influence of these substituents on the properties of the quinoline core.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Molecular Properties |
| Chloro | 7 | Electron-withdrawing | Moderate | Influences electronic distribution, enhances π-π stacking, can be crucial for inhibitory activity. researchgate.netmdpi.comacs.org |
| Methyl | 2 | Electron-donating | Significant | Can hinder reactivity at the nitrogen atom, influences optical properties. acs.orgresearchgate.net |
| Methyl | 8 | Electron-donating | Significant | Contributes to steric bulk, can affect planarity due to peri-interactions with the C-7 substituent. acs.org |
Significance of the Amine Functionality at Position 5 for Molecular Recognition
The amine group is a key functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. Its basic nature also allows for the formation of salts, which can improve solubility and bioavailability. The position of the amine group on the quinoline ring is critical to its role in molecular recognition.
In many biologically active quinoline derivatives, an amino group at the 4-position is a common feature. nih.gov However, the placement of the amine at the 5-position, as in 7-Chloro-2,8-dimethylquinolin-5-amine, presents a different spatial arrangement of this crucial functional group. The amine moieties significantly contribute to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms. researchgate.net
Conformational Flexibilities and their Implications for Molecular Interactions
The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with a biological target. While the quinoline ring system itself is largely planar, the substituents attached to it can have varying degrees of conformational flexibility.
For this compound, the primary source of conformational flexibility would be the rotation around the bond connecting the amine group to the quinoline ring. The orientation of the amine group relative to the plane of the quinoline ring can be influenced by intramolecular hydrogen bonding and steric interactions with the adjacent methyl group at position 8.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline Systems
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. wikipedia.org These models are powerful tools in drug discovery, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for activity. neliti.comnih.gov
For quinoline systems, various QSAR studies have been successfully applied. neliti.comresearchgate.net A typical QSAR study involves the following steps:
Data Set Selection : A series of quinoline derivatives with known biological activities is selected. neliti.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and steric descriptors (e.g., molecular volume).
Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to develop a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A QSAR study on polysubstituted quinoline derivatives as inhibitors of a specific enzyme yielded a statistically significant equation with a high correlation coefficient (R² = 0.817), indicating a strong relationship between the structural features and the inhibitory activity. researchgate.net It is evident from some QSAR studies that the biological activity of certain quinoline derivatives is influenced by lipophilicity and cLogP. neliti.com
The table below presents a hypothetical example of data that could be used in a QSAR study of quinoline derivatives.
| Compound | logP | Molecular Weight | Electronic Energy | Predicted Activity | Observed Activity |
| Derivative 1 | 3.1 | 225.7 | -0.25 | 6.5 | 6.8 |
| Derivative 2 | 3.5 | 239.7 | -0.28 | 7.1 | 7.0 |
| Derivative 3 | 2.9 | 211.6 | -0.22 | 6.1 | 6.3 |
| Derivative 4 | 4.2 | 267.8 | -0.35 | 8.2 | 8.1 |
QSAR models can guide the synthesis of new derivatives by predicting which modifications are most likely to lead to an increase in biological activity. nih.gov
A Methodological Framework for
Disclaimer: As of the current date, specific structure-activity relationship (SAR) studies for this compound and its derivatives are not extensively available in the public scientific literature. However, the principles and methodologies for conducting such studies are well-established within the field of medicinal chemistry, particularly for the broader class of quinoline derivatives. This article outlines the standard approach that would be employed for SAR studies on this compound derivatives, drawing upon established research methodologies for analogous compounds.
The exploration of structure-activity relationships is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, this process would involve the systematic modification of the parent structure and the subsequent evaluation of the biological effects of these changes. A key component of this analysis is the development of Quantitative Structure-Activity Relationship (QSAR) models, which seek to mathematically correlate the structural or physicochemical properties of the compounds with their biological activities.
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that characterize specific properties of a molecule. For a series of this compound derivatives, a diverse set of descriptors would be calculated to capture the various aspects of their molecular structure that could influence their interaction with a biological target. These descriptors are broadly categorized into physicochemical and quantum chemical descriptors.
Physicochemical Descriptors: These descriptors are often derived from the two-dimensional or three-dimensional structure of the molecule and can be calculated using various specialized software programs. They quantify properties known to be important for a drug's pharmacokinetic and pharmacodynamic profiles.
Hydrophobicity: The partition coefficient, log P, is a crucial descriptor that measures a compound's lipophilicity. It influences membrane permeability and binding to hydrophobic pockets in target proteins.
Electronic Properties: The electronic nature of substituents on the quinoline ring can be described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent. The distribution of charges within the molecule is also a key factor.
Steric Factors: The size and shape of the molecule and its substituents are critical for its fit within a biological target's binding site. Descriptors such as molar refractivity (MR), van der Waals volume, and sterimol parameters are used to quantify these steric effects. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure that describe the size, shape, and degree of branching of the molecule.
Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations, which provide a more detailed understanding of the electronic structure of a molecule. mdpi.com Methods like Density Functional Theory (DFT) are commonly employed for these calculations. semanticscholar.org
Energy-related Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Charge Distribution: Quantum chemical methods can provide a precise calculation of the partial atomic charges on each atom in the molecule, offering insights into potential electrostatic interactions with a biological target.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for understanding potential non-covalent interactions.
The table below presents a selection of descriptors that would be relevant for a QSAR study of this compound derivatives.
| Descriptor Category | Specific Descriptor | Information Provided |
| Physicochemical | Log P (Partition Coefficient) | Hydrophobicity and membrane permeability. |
| Molar Refractivity (MR) | Steric bulk and polarizability of substituents. | |
| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity. | |
| Number of Rotatable Bonds | Molecular flexibility. | |
| Quantum Chemical | HOMO Energy | Electron-donating capacity. |
| LUMO Energy | Electron-accepting capacity. | |
| HOMO-LUMO Gap | Chemical reactivity and stability. | |
| Dipole Moment | Overall molecular polarity. | |
| Partial Atomic Charges | Sites for electrostatic interactions. |
Once the descriptors have been calculated for a series of this compound derivatives with known biological activities, the next step is to develop a statistical model that correlates these descriptors with the activity. The goal is to create a mathematical equation that can predict the activity of new, unsynthesized derivatives.
Multiple Linear Regression (MLR): MLR is a common statistical technique used to develop a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). mdpi.com The resulting equation takes the general form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept. The quality of the MLR model is assessed using several statistical parameters.
3D-QSAR Methods: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more sophisticated approach. mdpi.com These methods require the three-dimensional alignment of the molecules in the dataset. They then calculate steric and electrostatic fields around the molecules and use statistical techniques like Partial Least Squares (PLS) to correlate these fields with biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
CoMFA: Calculates steric and electrostatic fields.
CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the SAR. mdpi.com
The table below summarizes the key statistical parameters used to validate a QSAR model.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model, often determined by leave-one-out cross-validation. | > 0.5 |
| External Validation | R²_pred | Measures the predictive power of the model on an external test set of compounds not used in model generation. | > 0.6 |
| Standard Deviation of Error | s | Represents the standard deviation of the residuals. | A lower value is desirable. |
| F-statistic | F | A measure of the statistical significance of the model. | A higher value is desirable. |
In a typical study on 7-chloroquinoline derivatives, a statistically robust QSAR model might reveal that factors such as the van der Waals volume, electron density, and electronegativity play a pivotal role in their biological activity. For instance, a CoMFA or CoMSIA model could indicate that bulky, electron-withdrawing groups at certain positions of the quinoline ring enhance activity, while other positions might require hydrogen bond donors to improve binding affinity. Such models serve as powerful predictive tools to guide the design of new, more potent derivatives of this compound for further synthesis and biological evaluation.
Mechanistic Insights into Reactions Involving 7 Chloro 2,8 Dimethylquinolin 5 Amine
Elucidation of Reaction Mechanisms in the Synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine
The synthesis of this compound can be achieved through classical quinoline (B57606) synthesis routes, most notably the Skraup-Doebner-von Miller reaction. This method involves the reaction of an appropriately substituted aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgnih.govwikipedia.org
A plausible synthetic approach involves the reaction of 3-amino-4-chlorotoluene with an α,β-unsaturated carbonyl compound, which can be formed in situ. The reaction mechanism is a subject of some debate, with evidence pointing towards a fragmentation-recombination pathway. nih.govacs.org
Key Reaction Steps:
Formation of the α,β-Unsaturated Carbonyl: In the classic Skraup synthesis, glycerol (B35011) is dehydrated by sulfuric acid to form acrolein. iipseries.orguop.edu.pk In the Doebner-von Miller modification, an α,β-unsaturated aldehyde or ketone is used directly or formed in situ from an aldol (B89426) condensation. wikipedia.org
Michael Addition: The aniline derivative undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound. wikipedia.org
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline ring. uop.edu.pk
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to form the aromatic quinoline ring. iipseries.orguop.edu.pk An oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, is often used. wikipedia.org
A proposed mechanistic pathway for the Skraup-Doebner-von Miller synthesis involves a fragmentation-recombination mechanism, as suggested by studies using 13C-labeled ketones. nih.govacs.org This suggests that the initial adduct of the aniline and the α,β-unsaturated ketone can fragment into an imine and the saturated ketone, which then recombine to form the quinoline product. nih.gov
The synthesis of quinolines via the Skraup-Doebner-von Miller reaction proceeds through several key intermediates. The initial step is the formation of an α,β-unsaturated aldehyde or ketone. For instance, glycerol can be dehydrated to form acrolein. iipseries.orguop.edu.pk
The reaction of the aniline with the α,β-unsaturated carbonyl compound leads to the formation of a β-amino carbonyl compound through a Michael-type addition. This is a crucial intermediate that subsequently undergoes cyclization. Isotope labeling studies have suggested that the reaction may proceed through a fragmentation-recombination mechanism, where the initial adduct fragments into an imine and a ketone, which then recombine. nih.govacs.org
The cyclization step involves an intramolecular electrophilic attack on the activated benzene (B151609) ring, leading to a carbocationic intermediate, which is stabilized by resonance. This is followed by dehydration to form a dihydroquinoline. The transition state for this cyclization step involves the formation of a new carbon-carbon bond and the delocalization of charge across the aromatic system.
The final step is the oxidation of the dihydroquinoline to the quinoline. This step is often facilitated by an oxidizing agent like nitrobenzene. wikipedia.org The mechanism of this oxidation can involve hydride abstraction or a stepwise electron-transfer process.
| Intermediate/Transition State | Description | Supporting Evidence |
| Acrolein (or other α,β-unsaturated carbonyl) | Formed in situ from glycerol or used directly. Acts as the electrophile. | Well-established in Skraup and Doebner-von Miller reactions. iipseries.orgwikipedia.org |
| β-Amino carbonyl adduct | Formed from the Michael addition of the aniline to the α,β-unsaturated carbonyl. | A logical intermediate in the reaction sequence. wikipedia.org |
| Imine and saturated ketone fragments | Proposed based on isotope scrambling experiments. nih.govacs.org | 13C-labeling studies show scrambling of the label in the final product. nih.govacs.org |
| Dihydroquinoline | Formed after intramolecular cyclization and dehydration. | A stable, isolable intermediate in some cases. |
| Dihydroquinolinium ion | Protonated form of dihydroquinoline, preceding oxidation. | Plausible under acidic reaction conditions. |
| Quinoline radical cation | Potential intermediate in the final oxidation step. | Dependent on the specific oxidant used. |
Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, general principles of the Skraup-Doebner-von Miller reaction provide insight into the factors influencing the reaction rate.
The rate of reaction is typically dependent on the concentration of the aniline derivative, the α,β-unsaturated carbonyl compound, and the acid catalyst. acs.org The reaction is often carried out at elevated temperatures, indicating a significant activation energy barrier for the cyclization and dehydration steps. researchgate.net
The nature of the substituents on the aniline ring can significantly affect the reaction rate. Electron-donating groups on the aniline ring can accelerate the initial Michael addition and the subsequent electrophilic cyclization by increasing the nucleophilicity of the amine and activating the aromatic ring. Conversely, electron-withdrawing groups would be expected to slow down these steps. In the case of this compound synthesis, the starting aniline would have both electron-donating (methyl) and electron-withdrawing (chloro) groups, leading to a complex effect on the reaction kinetics.
Mechanisms of Derivatization Reactions of Aminoquinolines
The amino group of this compound is a key functional handle for further derivatization. These reactions typically involve nucleophilic attack by the amino group or electrophilic substitution on the quinoline ring, which can be influenced by the existing substituents.
One of the most common derivatization reactions is the acylation of the amino group to form amides. This typically proceeds through a nucleophilic acyl substitution mechanism. The amino group acts as a nucleophile, attacking the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This is followed by the elimination of a leaving group.
Another important class of derivatization reactions involves the modification of the quinoline core, often through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) can be used to introduce various amino groups at the chloro-substituted position. nih.govacs.orgcmu.edunih.gov The mechanism of this reaction involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov
C-H bond functionalization is another powerful tool for the derivatization of aminoquinolines. nih.govacs.orgacs.org The aminoquinoline moiety can act as a directing group, facilitating the selective functionalization of C-H bonds at specific positions on the quinoline or an appended aryl group. These reactions often proceed through a cyclometalated intermediate involving a transition metal like palladium or cobalt. nih.govchemrxiv.org
Mechanistic Studies of Molecular Interactions of this compound with Other Chemical Entities (excluding biological systems where it acts as a drug/therapeutic agent)
The molecular interactions of this compound with other chemical entities are governed by non-covalent forces. These interactions are crucial for understanding its physical properties, solubility, and its behavior in various chemical environments.
The quinoline ring system, being aromatic, can participate in π-π stacking interactions with other aromatic molecules. acs.org The electron-rich nature of the benzene ring and the electron-deficient nature of the pyridine (B92270) ring within the quinoline scaffold can lead to favorable quadrupole-quadrupole interactions.
The amino group and the nitrogen atom in the quinoline ring are capable of forming hydrogen bonds. youtube.com The amino group can act as a hydrogen bond donor, while the lone pair on the quinoline nitrogen can act as a hydrogen bond acceptor. These hydrogen bonding interactions are significant in determining the compound's solubility in protic solvents and its crystal packing.
The chlorine atom, being electronegative, introduces a dipole moment into the molecule and can participate in dipole-dipole interactions. youtube.com It can also engage in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic species.
Studies on similar quinoline derivatives have shown that they can form complexes with metal ions, where the quinoline nitrogen and the amino group can act as bidentate ligands. nih.gov The formation of such complexes would involve the coordination of the lone pairs of electrons on the nitrogen atoms to the metal center.
| Interaction Type | Description | Relevant Functional Groups |
| π-π Stacking | Interaction between aromatic rings. | Quinoline ring |
| Hydrogen Bonding | Donation and acceptance of hydrogen atoms. | Amino group (donor), Quinoline nitrogen (acceptor) |
| Dipole-Dipole Interactions | Attraction between permanent dipoles. | Chloro group, Quinoline ring |
| Halogen Bonding | Interaction involving the electrophilic region of the chlorine atom. | Chloro group |
| van der Waals Forces | Non-specific attractive or repulsive forces. | Entire molecule |
| Metal Coordination | Formation of a complex with a metal ion. | Amino group, Quinoline nitrogen |
Derivatization Strategies and Chemical Transformations of 7 Chloro 2,8 Dimethylquinolin 5 Amine
Functionalization of the Amine Group at Position 5
The primary amine at position 5 is a potent nucleophile and a site for hydrogen bonding, making it a primary target for derivatization. Common strategies involve reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
The nucleophilic nature of the 5-amino group allows it to readily undergo acylation, alkylation, and arylation reactions.
Acylation is typically achieved by treating the amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction converts the primary amine into a more complex amide, which can alter the compound's steric and electronic properties. The resulting amide is a less powerful activating group for electrophilic aromatic substitution compared to the amine, a feature that can be used to control reactivity in subsequent reactions on the quinoline (B57606) ring.
Alkylation introduces alkyl groups onto the amine. This can be accomplished using alkyl halides, although over-alkylation to form tertiary amines can be a challenge. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides a more controlled method for mono- or di-alkylation.
Arylation involves the formation of a new bond between the amine nitrogen and an aryl group. This is often accomplished through palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide.
Table 1: Representative Conditions for Functionalization of Aromatic Amines
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine), Aprotic Solvent | N-Aryl Amide |
| Alkylation | Alkyl Halide (e.g., Iodomethane) | Base (e.g., K₂CO₃), Polar Aprotic Solvent | N-Alkyl Arylamine |
| Arylation | Aryl Bromide | Pd Catalyst, Ligand (e.g., BINAP), Base | N,N-Diaryl or N-Alkyl-N-arylamine |
Amide Derivatives: As an extension of acylation, a wide variety of amide derivatives can be synthesized. The reaction of 7-Chloro-2,8-dimethylquinolin-5-amine with various carboxylic acids using coupling reagents is a common and versatile method. nih.govresearchgate.net Reagents like carbodiimides or phosphonium (B103445) salts activate the carboxylic acid, facilitating its reaction with the amine to form the corresponding amide bond under mild conditions. nih.gov This approach is a cornerstone of medicinal chemistry for linking different molecular fragments. nih.gov
Imine Derivatives: The primary amine can condense with aldehydes or ketones to form imine derivatives, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of the C=N double bond provides a versatile synthetic handle for further transformations, such as reduction to a secondary amine or addition of nucleophiles.
Modifications of the Quinoline Ring System
The quinoline core, with its chloro- and methyl-substituted benzene (B151609) ring, offers multiple avenues for modification. These include substitution reactions on the aromatic ring and transformations of the chloro group.
The susceptibility of the quinoline ring to electrophilic aromatic substitution (EAS) is influenced by the directing effects of its existing substituents. The 5-amine group is a powerful activating group and directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The methyl groups at positions 2 and 8 are weaker activating groups, also directing ortho and para. The chlorine at position 7 is a deactivating group but directs ortho and para (to positions 6 and 8).
The combined effect of these groups makes position 6 the most likely site for electrophilic attack due to the strong activating and directing influence of the adjacent amine group. However, the reactivity of arylamines in EAS reactions can be complicated. Under the strongly acidic conditions often required for nitration or sulfonation, the basic 5-amino group becomes protonated to form an ammonium (B1175870) (-NH3+) group. This protonated group is strongly deactivating and a meta-director, which would alter the substitution pattern. libretexts.org To circumvent this, the amine is often protected, for instance by converting it to an amide (acetanilide). The amide group is still an ortho, para-director but is less activating than a free amine, allowing for more controlled substitution and preventing reaction with the acid catalyst. libretexts.org
The chlorine atom at position 7 is susceptible to replacement by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.net The electron-withdrawing nature of the quinoline ring's nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
This transformation is a valuable method for introducing a range of functional groups at the C7 position. Common nucleophiles used in SNAr reactions with chloroquinolines include amines, alkoxides, and thiols. For example, reacting the compound with morpholine (B109124) at elevated temperatures, often in a polar aprotic solvent like DMF, would be expected to yield the 7-morpholino derivative, a transformation demonstrated on analogous 4,7-dichloroquinoline (B193633) systems. mdpi.com Similarly, other primary and secondary amines can be used to generate a library of 7-amino-substituted quinolines. lookchem.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the Quinoline Core
| Nucleophile | Reagent Example | Typical Conditions | Expected Product at C7 |
|---|---|---|---|
| Amine | Morpholine | K₂CO₃, DMF, 120 °C | 7-Morpholino group |
| Alkoxide | Sodium methoxide | Methanol, Reflux | 7-Methoxy group |
| Thiolate | Sodium thiophenoxide | DMF, Heat | 7-Phenylthio group |
The carbon-chlorine bond at position 7 serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives. acs.org
Suzuki Coupling: Reaction with a boronic acid or ester (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups at the C7 position.
Heck Coupling: This reaction couples the C7 position with an alkene, providing access to alkenyl-substituted quinolines.
Buchwald-Hartwig Amination: This provides an alternative to SNAr for forming C-N bonds, often under milder conditions and with a broader scope of amine coupling partners. researchgate.net
Sonogashira Coupling: This reaction with a terminal alkyne introduces an alkynyl functional group at the C7 position, a common moiety in functional materials and bioactive molecules.
Carbonylative Couplings: In the presence of carbon monoxide, various nucleophiles can be coupled to the C7 position to generate carbonyl-containing derivatives like amides, esters, and ketones.
These cross-coupling reactions offer a modular approach to functionalizing the quinoline core, allowing for the systematic exploration of structure-activity relationships. nih.gov
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C7-Cl Position
| Coupling Reaction | Reagents | Catalyst System Example | Resulting Functional Group at C7 |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | Alkenyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | Substituted Amino |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |
Synthesis of Hybrid Molecules and Conjugates Incorporating this compound Moieties
The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represents a modern approach in drug discovery. This strategy aims to address multifactorial diseases by simultaneously modulating multiple biological targets, potentially leading to enhanced efficacy, reduced drug-drug interactions, and novel mechanisms of action. The this compound scaffold, with its reactive primary amine and functionalized quinoline core, presents a promising platform for the design and synthesis of such hybrid molecules and conjugates.
Despite the potential of this compound as a building block in medicinal chemistry, a review of the current scientific literature reveals a notable absence of specific research detailing the synthesis of its hybrid molecules or conjugates. While numerous studies have explored the derivatization of structurally related quinoline compounds, such as 7-chloro-4-aminoquinoline and 4,7-dichloroquinoline, to create hybrid structures with diverse biological activities, the direct utilization of this compound for this purpose has not been documented in the available research.
The primary amino group at the C-5 position of this compound would be the logical site for derivatization to form hybrid molecules. Standard synthetic methodologies, such as amide bond formation, reductive amination, or urea/thiourea formation, could be employed to link this quinoline moiety to other pharmacologically active molecules. These potential reaction partners could include, but are not limited to, other heterocyclic systems, fragments of natural products, or known enzyme inhibitors.
For instance, drawing parallels from the broader quinoline literature, one could envision the synthesis of hybrids by reacting this compound with various carboxylic acids, aldehydes, or isocyanates to yield amide, secondary amine, or urea-linked conjugates, respectively. The resulting hybrid molecules would then be subjected to biological evaluation to assess their potential as therapeutic agents.
Given the lack of specific examples in the literature for the derivatization of this compound into hybrid molecules, the following table summarizes hypothetical hybrid structures that could be synthesized based on common conjugation strategies.
| Hybrid Type | Potential Reactant | Linkage | Potential Therapeutic Area |
| Amide Hybrid | Biologically active carboxylic acid (e.g., ibuprofen, valproic acid) | Amide | Anti-inflammatory, Anti-convulsant |
| Schiff Base/Secondary Amine Hybrid | Bioactive aldehyde or ketone (e.g., vanillin, curcumin) | Imine (Schiff Base), subsequently reduced to secondary amine | Antioxidant, Anti-cancer |
| Urea/Thiourea Hybrid | Bioactive isocyanate or isothiocyanate (e.g., sulforaphane) | Urea or Thiourea | Anti-cancer, Antimicrobial |
It is important to reiterate that the above table represents a conceptual framework for the synthesis of hybrid molecules derived from this compound, as direct experimental evidence is not currently available in the public domain. Future research in this area would be necessary to synthesize and evaluate the pharmacological properties of such novel chemical entities.
Advanced Applications of 7 Chloro 2,8 Dimethylquinolin 5 Amine and Quinoline Amine Scaffolds
Application in Organic Synthesis as Versatile Building Blocks
The structural framework of 7-Chloro-2,8-dimethylquinolin-5-amine and related quinoline-amines makes them exceptional building blocks in synthetic organic chemistry. nih.gov The combination of a nucleophilic amine group and a variously substituted quinoline (B57606) ring allows for the strategic construction of more elaborate molecular architectures.
Construction of Complex Polyheterocyclic Systems
Quinoline-amine derivatives are instrumental in the synthesis of complex polyheterocyclic systems, which are structures containing multiple fused or linked heterocyclic rings. These complex molecules are of significant interest in medicinal and materials chemistry. The quinoline-amine moiety can act as a precursor that is elaborated upon through various cyclization and coupling strategies.
One key approach involves palladium-catalyzed domino reactions. For instance, researchers have successfully synthesized complex tetra- and pentacyclic systems by coupling nucleophiles like 2-aminoquinolines with di-halogenated quinolines. researchgate.net This method facilitates a domino inter- and intramolecular C-N bond-forming process, leading to the construction of quinoline-fused heterocycles in moderate to good yields. researchgate.net
Another strategy involves the creation of hybrid molecules by linking the quinoline scaffold to other heterocyclic systems. A notable example is the synthesis of hybrids containing a 7-chloro-4-aminoquinoline nucleus attached to a 2-pyrazoline (B94618) fragment. nih.gov This is achieved through the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones), derived from a 4-aminoquinoline (B48711) precursor, with hydrazine (B178648) derivatives. nih.gov Similarly, reacting 4,7-dichloroquinoline (B193633) with various amines, such as o-phenylenediamine (B120857) or 3-amino-1,2,4-triazole, provides a direct route to new polyheterocyclic derivatives under ultrasound irradiation. semanticscholar.org
The versatility of these scaffolds is further demonstrated by the use of modern metalation techniques. Functionalized quinolines can be prepared through the regioselective magnesiation of chloroquinolines, creating organometallic intermediates that react with a range of electrophiles to build more complex structures. durham.ac.uk
Table 1: Examples of Polyheterocyclic Synthesis from Quinoline Scaffolds
| Starting Quinoline Type | Reagents/Reaction Type | Resulting System | Reference |
| 4-Chloro-3-iodoquinoline | 2-Aminoquinolines, Pd-Catalysis (Domino C-N Coupling) | Fused Tetra- and Pentacyclic Heterocycles | researchgate.net |
| 7-Chloro-4-aminoquinoline derivative | Chalcone (B49325) formation followed by Cyclocondensation | Pyrazoline-Quinoline Hybrids | nih.gov |
| 7-Chloroquinolines | Magnesiation (Mixed Li-Mg Reagents) followed by Electrophilic Quench | Polyfunctionalized Quinolines | durham.ac.uk |
| 4,7-Dichloroquinoline | o-Phenylenediamine, Ultrasound Irradiation | Benzimidazole-Quinoline Hybrids | semanticscholar.org |
Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the quinoline ring and the appended amine group are excellent coordinating sites for metal ions, making quinoline-amine scaffolds highly effective ligands in catalysis. These ligands can stabilize transition metals in various oxidation states, influencing the catalytic activity and selectivity of the resulting metal complexes.
Quinoline-based ligands have been developed for a range of catalytic transformations. For example, quinoline pyridine(imine) (QPI) ligands have been used to synthesize iron complexes that are active catalysts for the 1,4-hydrovinylation of 1,3-dienes, a reaction that combines a diene with an alkene. princeton.edu These iron complexes, characterized as high-spin iron(II) antiferromagnetically coupled to a radical anion ligand, demonstrate high selectivity for the desired hexa-1,4-diene product. princeton.edu
In another application, quinoline-appended stibine (B1205547) (Sb) ligands have been synthesized and complexed with platinum. acs.org These Pt(II)-Sb(III) complexes, featuring ligands like tri(quinolin-8-yl)-λ³-stibane, demonstrate the potential of quinoline moieties to act as L-type donors in multimetallic systems relevant to catalysis. acs.org Furthermore, polydentate ligands based on both pyridine (B92270) and quinoline have been prepared and complexed with gold(III). researchgate.net Studies revealed different coordination behaviors between the pyridine and quinoline nitrogen atoms, which in turn influenced the complexes' catalytic activity in reactions like alkoxycyclization. researchgate.net
The utility of these scaffolds extends to asymmetric catalysis. Natural products like quinine, a quinoline alkaloid, are famously used as chiral ligands or catalysts in stereoselective reactions, including the Sharpless asymmetric dihydroxylation and Michael additions. wikipedia.org This highlights the potential of chiral quinoline-amine derivatives to control the stereochemical outcome of chemical reactions.
Table 2: Quinoline-Amine Scaffolds in Catalysis
| Ligand Type | Metal Center | Catalyzed Reaction | Key Finding | Reference |
| Quinoline Pyridine(Imine) (QPI) | Iron (Fe) | Hydrovinylation of butadiene with ethylene | Competent catalyst with high selectivity for hexa-1,4-diene. | princeton.edu |
| Tri(quinolin-8-yl)stibane | Platinum (Pt) | Model for Pt-Sb complexes | Synthesis of Pt(II)-Sb(III) complexes with L-type quinoline coordination. | acs.org |
| Benzo[h]quinoline-amine | Ruthenium (Ru), Osmium (Os), Iron (Fe) | Asymmetric reduction of carbonyls/imines | Proposed as highly active catalysts for hydrogen transfer reactions. | epo.org |
| Polydentate Pyridine/Quinoline | Gold (Au) | Cyclopropanation, Alkoxycyclization | Different coordination of pyridine vs. quinoline nitrogen affects catalytic activity. | researchgate.net |
| Quinine (Alkaloid) | Various (e.g., Osmium) | Asymmetric Dihydroxylation, Michael Addition | Chiral ligand provides high stereochemical control. | wikipedia.org |
Materials Science Applications
The rigid, planar, and electron-rich nature of the quinoline ring system, combined with the tunability offered by amine and other substituents, makes these scaffolds highly suitable for applications in materials science. researchgate.netwikipedia.org They are explored as core components in optoelectronic devices, advanced polymers, and fluorescent sensors.
Components for Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices
Quinoline derivatives are a cornerstone in the field of OLEDs, ever since the widespread adoption of materials like Tris-(8-hydroxyquinoline) aluminum (Alq₃) as a stable and efficient electron-transporting and emissive material. researchgate.netuconn.edu The performance of OLEDs is highly dependent on the molecular structure of the organic materials used.
Researchers continuously design new quinoline-based molecules to achieve improved performance, particularly for challenging colors like deep blue. For example, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) was synthesized as a blue-emitting material with enhanced hydrolytic stability. researchgate.netuconn.edu An OLED device using DMeOBQ as the blue emitter showed a low turn-on voltage of 2.8 V and a bright blue emission peaking at 425 nm. researchgate.netuconn.edu
Other complex quinoline derivatives, such as 1H-pyrazolo[3,4-b]quinolines, have also been investigated for their electroluminescent properties. mdpi.com These materials are attractive because they are relatively easy to modify, which allows for fine-tuning of their optoelectronic properties. mdpi.com Devices fabricated with pyrazoloquinoline derivatives as the active layer have demonstrated their potential in light-emitting applications. mdpi.combohrium.com The incorporation of quinoline and its related diazine structures (like quinazoline) into π-extended conjugated systems is a key strategy for developing novel materials for OLEDs and other optoelectronic devices. researchgate.net
Table 3: Performance of Quinoline Derivatives in OLEDs
| Quinoline-Based Material | Role in Device | Emission Peak (nm) | Turn-on Voltage (V) | Reference |
| Tris-(8-hydroxyquinoline) aluminum (Alq₃) | Emitter / Electron Transport Layer | ~520 (Green) | Varies | researchgate.netuconn.edu |
| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Blue Emitter / Electron Transport Layer | 425 (Blue) | 2.8 | researchgate.netuconn.edu |
| 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) | Blue Emitter (dopant in PVK) | ~430 (Blue) | < 10 | bohrium.com |
Development of Advanced Polymer Materials
The amine functionality in scaffolds like this compound provides a reactive site for polymerization. Amines are crucial monomers in the synthesis of major polymer classes, including polyamides, polyureas, and polyepoxides, due to their nucleophilic character. acs.org
This principle has been applied to create novel polymers with integrated quinoline units. For example, a quinoline-based chalcone was functionalized with an acrylate (B77674) group to produce the monomer 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA). nih.gov This monomer was then polymerized via solution polymerization to yield poly(CPA) as well as copolymers with acrylic acid (AA) and hydroxyethylacrylate (HEA). These polymers, with molecular weights around 5000 g/mol , incorporate the quinoline moiety directly into the polymer backbone, potentially imparting unique thermal and biological properties to the resulting material. nih.gov The development of such polymers showcases a powerful method for combining the desirable properties of the quinoline scaffold with the processability and versatility of polymeric materials.
Fluorescent Dyes and Probes
The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of fluorescent dyes and chemical probes. researchgate.net These tools are invaluable for applications ranging from bio-imaging to chemical sensing. The photophysical properties, such as excitation and emission wavelengths and quantum yield, can be rationally tuned by modifying the substitution pattern on the quinoline ring. researchgate.net
A simple and effective strategy to induce or enhance fluorescence in a quinoline scaffold is the introduction of a dimethylamino group. In one study, a non-fluorescent quinoline-based anticancer agent was successfully converted into a potent fluorescent probe (RM-581-Fluo) by the synthetic addition of a dimethylamino group at the 7-position of the quinoline ring. nih.gov This modification resulted in a compound with a strong emission peak at 454 nm in acidic conditions, allowing it to be tracked within cells using fluorescence microscopy. nih.gov
Beyond simple dyes, quinoline-amine scaffolds are used to construct sophisticated chemosensors. A D-A-D (donor-acceptor-donor) type fluorescent probe based on a quinoline core was designed for the sensitive detection of the protein tetrameric transthyretin, which is associated with certain amyloid diseases. nih.gov This demonstrates the capacity to design quinoline-based probes that exhibit a change in their fluorescence upon binding to a specific biological target. The modular nature of quinoline synthesis allows for the straightforward incorporation of different domains for tuning photophysical properties and adding structural diversity for various applications. researchgate.net
Table 4: Examples of Quinoline-Based Fluorescent Probes
| Probe Structure/Name | Modification/Type | Excitation Max (nm) | Emission Max (nm) | Application/Target | Reference |
| RM-581-Fluo | N-dimethyl group at position 7 | 365 | 454 (at pH 4.0) | Live cell imaging | nih.gov |
| D-A-D type quinoline chemosensor | Donor-Acceptor-Donor design | Not specified | Not specified | Detection of tetrameric transthyretin | nih.gov |
| Coumarin-labeled TAK779 analog | Conjugated with coumarin (B35378) fluorophore | 358 | 468 | Chemical probe for cell studies | mdpi.com |
| BODIPY-labeled TAK779 analog | Conjugated with BODIPY fluorophore | 495 | 510 | Chemical probe for cell studies | mdpi.com |
Analytical Chemistry Applications
The structural motif of a quinoline ring fused with an amine group provides a versatile platform for the development of advanced analytical reagents. The inherent fluorescence of the quinoline core, combined with the reactive and modifiable nature of the amine group, allows for the creation of specialized molecules for sensitive and selective chemical detection and analysis. These applications are particularly prominent in the fields of fluorescence spectroscopy and chromatography, where derivatization is key to enhancing the detectability of target analytes. While specific research on the analytical applications of this compound is not extensively documented in publicly available literature, the broader class of quinoline-amine scaffolds serves as an excellent model for its potential uses.
Fluorescent Labeling Reagents for Chemical Detection
Quinoline-amine scaffolds are foundational in the design of fluorescent probes and labels due to their favorable photophysical properties. The quinoline moiety often exhibits a strong fluorescence quantum yield and a large Stokes shift, minimizing self-quenching and improving detection sensitivity. The amine group on the scaffold can act as a recognition site or a reactive handle to which other functional groups can be attached, enabling the specific detection of a wide range of analytes.
The mechanism of detection often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). In a typical PET-based sensor, the amine group can donate an electron to the excited quinoline fluorophore, quenching its fluorescence. Upon interaction with a target analyte (like a metal ion or another molecule), this PET process can be inhibited, leading to a "turn-on" fluorescent signal.
Research into various quinoline-amine derivatives has demonstrated their effectiveness in detecting metal ions and organic molecules. For instance, Schiff base derivatives of quinoline-amines have been developed as highly selective "turn-on" fluorescent probes for ions like Zn²⁺ and Pb²⁺. ambeed.com The coordination of the metal ion with the nitrogen and oxygen atoms of the ligand restricts C=N isomerization and enhances the rigidity of the molecule, leading to a significant increase in fluorescence intensity. ambeed.com These probes can achieve very low detection limits, sometimes at the micromolar level, making them suitable for environmental and biological monitoring. ambeed.com
Furthermore, quinoline-based probes have been engineered for the detection of nitroaromatic compounds, which are common components of explosives. These sensors can operate through a fluorescence quenching mechanism, where the electron-deficient nitroaromatic compound interacts with the electron-rich quinoline probe, leading to a decrease in fluorescence intensity. The sensitivity of these probes can be tuned by modifying the substituents on the quinoline and amine portions of the scaffold.
Table 1: Examples of Quinoline-Amine Scaffolds as Fluorescent Probes
| Probe Name/Description | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
| Quinoline-morpholine conjugate (QMC) | Pb²⁺ | Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF) | 13 µM | ambeed.com |
| (E)-N-(3-methoxy-4-methylphenyl)-1-(quinolin-2-yl)methanimine | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.104 µM | |
| Quinoline appended hemicyanine | Glutathione (GSH) | Thiol-halogen SNAr nucleophilic substitution | 100 nM | |
| Quinoline-based probe with pyridyl moiety | 2,4,6-trinitrophenol (TNP) | Photoinduced Electron Transfer (PET) / H-bonding | 0.3 ppm |
This table is interactive. Click on the headers to sort the data.
Derivatization Agents in Chromatographic Techniques (e.g., HPLC, GC)
In chromatography, derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for analysis. Amines, including quinoline-amines, can be challenging to analyze directly using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) due to their polarity and, in the case of GC, their low volatility. Derivatization can address these issues by:
Improving detector response: Attaching a chromophore or fluorophore to the analyte enhances its detectability by UV-Vis or fluorescence detectors.
Increasing volatility: For GC analysis, polar functional groups like amines are converted into less polar, more volatile derivatives.
Enhancing separation: Modifying the analyte's structure can improve its chromatographic behavior and resolution from other components in a complex mixture.
While this compound itself is not a commonly cited derivatizing agent, its structure contains a primary amine group, making it theoretically capable of reacting with various derivatization reagents. Conversely, molecules with a quinoline-amine structure can be designed to act as highly sensitive derivatizing agents for other classes of compounds. The quinoline moiety serves as a fluorescent tag, allowing for highly sensitive detection after the derivatized products are separated by HPLC.
The primary amine of a compound like this compound would be reactive towards common derivatizing reagents used for amines in HPLC and GC. For example, in HPLC analysis, reagents like dansyl chloride or dabsyl chloride are frequently used to label primary and secondary amines, yielding highly fluorescent derivatives that can be detected at very low concentrations. For GC, amines are often converted into less polar and more volatile derivatives through acylation, alkylation, or silylation. Silylating reagents, for instance, replace the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group, which lowers the boiling point of the analyte.
Table 2: Common Derivatization Strategies for Amines in Chromatography
| Technique | Reagent Type | Common Reagents | Purpose | Reference |
| HPLC | Labeling Agents (Fluorophores) | Dansyl Chloride, Dabsyl Chloride, o-Phthalaldehyde (OPA) | Enhance fluorescence detection | |
| GC | Silylation Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMSI (N-trimethylsilylimidazole) | Increase volatility, decrease polarity | |
| GC | Acylation Agents | Acetic Anhydride (B1165640), Heptafluorobutyric Anhydride (HFBA) | Increase volatility, improve thermal stability | |
| GC | Alkylation Agents | Alkyl Halides (e.g., Pentafluorobenzyl bromide) | Form stable, volatile derivatives with good electron-capture properties |
This table is interactive. Click on the headers to sort the data.
The development of novel derivatization agents based on the quinoline-amine scaffold could offer advantages in terms of selectivity and sensitivity, leveraging the unique photophysical properties of the quinoline ring system for advanced analytical applications.
Future Research Directions for 7 Chloro 2,8 Dimethylquinolin 5 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govorientjchem.org However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and long reaction times, which pose environmental and economic challenges. nih.govnanobioletters.com Consequently, a major future research direction is the development of novel and sustainable synthetic pathways for 7-Chloro-2,8-dimethylquinolin-5-amine.
Green chemistry principles are at the forefront of this research. ijpsjournal.com Modern approaches focus on minimizing waste, reducing energy consumption, and using environmentally friendly solvents and catalysts. acs.org Promising areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the use of a Nafion NR50 solid acid catalyst under microwave conditions has been effective for the Friedländer synthesis of quinolines. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemical methods offer an efficient, low-energy pathway for synthesizing quinoline derivatives, as demonstrated in the click synthesis of new 7-chloroquinoline (B30040) compounds. rsc.orgsemanticscholar.org
Green Catalysts: Research into eco-friendly catalysts, such as formic acid or reusable nanocatalysts, is gaining traction. ijpsjournal.comresearchgate.net These catalysts offer milder reaction conditions and improved selectivity. ijpsjournal.com
One-Pot Reactions: Developing multi-component, one-pot syntheses can improve efficiency and reduce the number of purification steps, leading to a more atom-economical process. rsc.org
While no direct synthesis for this compound is widely reported, adapting analogous methods, such as the nucleophilic aromatic substitution used for 4-amino-7-chloro-2,8-dimethylquinoline, presents a viable starting point. vulcanchem.com Future work will likely focus on regioselective amination strategies to introduce the amine group at position 5 while retaining the chlorine at position 7. vulcanchem.com
| Synthetic Method | Traditional Approaches (e.g., Skraup, Friedländer) | Novel & Sustainable Approaches |
| Conditions | High temperatures, harsh acids/bases nih.govorientjchem.org | Milder conditions, reduced energy usage ijpsjournal.comacs.org |
| Reagents | Hazardous chemicals, stoichiometric amounts nanobioletters.com | Greener solvents, recyclable catalysts ijpsjournal.comresearchgate.net |
| Efficiency | Long reaction times, multiple steps, potential for byproducts nanobioletters.com | Faster reactions, one-pot synthesis, higher yields mdpi.comrsc.org |
| Environmental Impact | Significant waste generation, use of toxic substances nanobioletters.com | Reduced waste, alignment with green chemistry principles ijpsjournal.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the design and discovery of new compounds, and this compound is no exception. These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, significantly accelerating the research and development process. mdpi.com
Future research will likely leverage AI and ML in the following ways:
Predictive Modeling: Machine learning models, including deep convolutional neural networks and quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological activities of quinoline derivatives. researchgate.netnih.gov For example, models have been developed to predict the anticancer activity of quinolinesulfonamide-triazole hybrids and the anti-Mycobacterium avium activity of quinolones with high accuracy. mdpi.comnih.gov These models can screen virtual libraries of compounds related to this compound to identify candidates with desired therapeutic properties.
Reaction Prediction and Synthesis Design: AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net This can aid in overcoming challenges in the synthesis of complex quinoline derivatives, ensuring higher yields and purity.
De Novo Design: Generative AI models can design entirely new quinoline derivatives with specific, optimized properties. By providing the model with desired parameters (e.g., target affinity, pharmacokinetic profile), researchers can generate novel structures based on the this compound scaffold for further investigation. mdpi.com
| AI/ML Application | Description | Example in Quinoline Research |
| Active Site Prediction | A machine learning model using quantum mechanics descriptors identifies reactive sites for electrophilic aromatic substitution. | Achieved 93% accuracy on an internal validation set for quinoline derivatives. researchgate.net |
| Activity Prediction (QSAR) | Topological indices and linear discriminant analysis (LDA) classify compounds as active or inactive against a specific target. | Correctly classified 137 out of 158 quinolones for anti-M. avium activity. nih.gov |
| Anticancer Activity Design | ML is used to design and screen novel hybrids of known active scaffolds. | Designed 8-quinolinesulfonamide and 1,2,3-triazole hybrids with potential anticancer activity. mdpi.com |
| Drug Pipeline Analysis | AI and ML approaches are used to detect and characterize drugs in clinical development for diseases like Alzheimer's. | Used to classify drug targets and mechanisms of action for agents in the AD pipeline. researchgate.net |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deep understanding of the reaction mechanisms and photophysical properties of this compound is crucial for its application in advanced technologies. While traditional spectroscopic methods like FT-IR, NMR, and UV-Vis provide valuable structural information, advanced techniques like ultrafast spectroscopy can offer unprecedented insights into dynamic processes. researchgate.netmdpi.com
Future research in this area will likely involve:
Probing Electron Dynamics: Ultrafast techniques, such as femtosecond transient absorption and two-dimensional electronic spectroscopy, can monitor electronic processes that occur on incredibly short timescales. acs.org For quinoline derivatives, this could reveal the intricate details of processes like intramolecular charge transfer (ICT), which is fundamental to their use in fluorescent sensors. nih.gov
Elucidating Reaction Pathways: By observing the formation and decay of transient intermediates, researchers can map out the precise mechanistic pathways of reactions involving this compound. researchgate.net This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Computational Synergy: Combining experimental spectroscopic data with high-level theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), provides a powerful approach to understanding the electronic structure and excited-state properties of the molecule. nih.govrsc.org This synergy can help predict absorption spectra and other photophysical properties with high accuracy. rsc.org
Studies on similar quinoline derivatives have successfully used DFT to analyze vibrational spectra (FT-IR and Raman) and characterize key vibrational bands, providing a foundation for future work on this compound. researchgate.netmdpi.com
Development of Advanced Materials with Tunable Properties
The quinoline scaffold is a versatile building block for the creation of advanced materials with tailored properties. nih.govnumberanalytics.com The specific substitutions on this compound—the chloro, methyl, and amine groups—provide multiple sites for modification, allowing for the fine-tuning of its electronic and photophysical characteristics.
Key research directions include:
Fluorescent Probes and Bio-imaging: Quinoline derivatives are well-known for their fluorescent properties, making them excellent candidates for developing probes for live-cell imaging. nih.govnih.gov By strategically modifying the structure of this compound, it is possible to create fluorophores with tunable emission wavelengths, high quantum yields, and sensitivity to specific intracellular environments, such as pH. nih.gov
Optoelectronic Materials: The conjugated π-system of the quinoline ring suggests potential applications in optoelectronics. numberanalytics.com Future research could explore the incorporation of this compound into conjugated polymers or organic light-emitting diodes (OLEDs), where its electronic properties could be harnessed. numberanalytics.comresearchgate.net
Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and the exocyclic amine group can act as coordination sites for metal ions, opening up the possibility of using this compound as a linker in the synthesis of MOFs for applications in gas storage and catalysis. numberanalytics.com
| Material Type | Tunable Property | Potential Application |
| Fluorescent Dyes | Emission Wavelength, Environmental Sensitivity | Live-cell imaging, pH sensing nih.gov |
| Conjugated Polymers | Electronic Band Gap, Charge Transport | Optoelectronics, photovoltaics numberanalytics.com |
| Metal-Organic Frameworks | Porosity, Catalytic Activity | Gas storage and separation, catalysis numberanalytics.com |
Role in Emerging Analytical and Sensing Technologies
The inherent properties of the quinoline nucleus make it an excellent platform for developing chemical sensors. nanobioletters.com The ability of the nitrogen atom and other substituents to interact with analytes, often leading to a change in fluorescence, is the basis for this application.
Future research on this compound in sensing technologies will likely focus on:
Selective Metal Ion Detection: Quinoline derivatives have shown remarkable selectivity and sensitivity as fluorescent chemosensors for various metal ions, including Zn²⁺ and Fe³⁺. nanobioletters.comrsc.orgrsc.org The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT). nanobioletters.com Research would involve designing derivatives of this compound to selectively bind with specific metal ions, which is crucial for environmental monitoring and biological diagnostics. nih.gov
Nanosensor Development: Functionalizing nanomaterials, such as carbon dots, with quinoline derivatives can create highly sensitive and biocompatible nanosensors. rsc.org A nanosensor functionalized with a quinoline derivative demonstrated a very low detection limit for Zn²⁺ (6.4 nM) and rapid response time. rsc.org This approach could be adapted for this compound to create advanced sensing platforms.
Biocide and Small Molecule Sensing: Beyond metal ions, quinoline-based sensors can be designed to detect other important analytes. For example, a quinoline-based hydrazone derivative was developed as a colorimetric and fluorescent chemosensor for the biocide tributyltin (TBT). mdpi.com
| Sensor Target | Sensing Mechanism | Reported Performance (Analogous Quinolines) |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Detection Limit: 3.5 x 10⁻⁸ mol L⁻¹ nanobioletters.com |
| Fe³⁺ | Fluorescence Quenching | High selectivity and sensitivity for cellular imaging rsc.orgnih.gov |
| Tributyltin (TBT) | Colorimetric and Fluorometric change | Optical detection in acetonitrile (B52724) solution mdpi.com |
| Zn²⁺ (Nanosensor) | Covalent functionalization of carbon dots | Detection Limit: 6.4 nM; Response time < 1 min rsc.org |
Q & A
What synthetic routes are available for 7-Chloro-2,8-dimethylquinolin-5-amine, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via reduction of a nitro-substituted precursor. For example, 2,8-dimethyl-5-nitroquinoline can be reduced using stannous chloride (SnCl₂) in a mixture of 6M HCl and methanol under reflux . Key optimization parameters include:
- Stoichiometry : Excess SnCl₂ (10 equiv.) ensures complete reduction.
- Solvent system : Methanol acts as a co-solvent to improve nitro group reactivity.
- Temperature control : Reflux conditions (60–80°C) enhance reaction rates while minimizing side products.
Yield improvements (71% in related syntheses) are achievable via column chromatography purification .
How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
- ¹H-NMR : Look for aromatic proton signals (δ 6.5–8.8 ppm) and amine protons (δ ~5.9–6.5 ppm). Substituent effects (e.g., methyl groups at C2/C8) cause distinct splitting patterns .
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 393 for related chloro-quinoline derivatives) and fragmentation patterns to verify substituent positions .
- IR spectroscopy : Amine N-H stretches (~3325 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are diagnostic .
What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?
Answer:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for Buchwald-Hartwig amination but require ligand optimization (e.g., XPhos) to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may compete in coordination; inert atmospheres prevent oxidation .
- By-product analysis : Monitor for dechlorination or demethylation using TLC or HPLC-MS to adjust reaction time/temperature .
How should researchers address contradictions in biological activity data for this compound derivatives?
Answer:
- Data triangulation : Combine enzyme inhibition assays (IC₅₀), cell-based viability tests, and computational docking studies to resolve discrepancies .
- Batch variability : Characterize purity (>95% via HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .
- Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
What advanced computational methods can predict the physicochemical properties of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .
- QSAR models : Train models using logP, molar refractivity, and Hammett constants to forecast bioavailability or toxicity .
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile by-products (e.g., HCl gas during synthesis) .
- Waste disposal : Segregate halogenated waste for incineration to comply with EPA/OSHA regulations .
How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
Answer:
- Scaffold modification : Systematically vary substituents (e.g., replace Cl with F, adjust methyl groups) to assess steric/electronic effects .
- Biological screening : Use high-throughput assays (e.g., fluorescence polarization) to quantify binding affinity across analogs .
- Statistical analysis : Apply multivariate regression to correlate substituent parameters (e.g., σ, π) with activity .
What methodologies are recommended for resolving crystallographic ambiguities in this compound derivatives?
Answer:
- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disordered methyl/chlorine positions .
- Twinned data handling : Apply HKLF5 format in SHELXTL to deconvolute overlapping reflections in twinned crystals .
- Validation tools : Check Rint and CCDC deposition to ensure structural reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
